Gemcitabine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

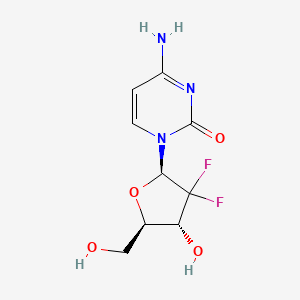

Gémcitabine, également connu sous le nom de LY 188011, est un analogue hydrosoluble de la désoxycytidine, un antimétabolite pyrimidique développé par Eli Lilly. Il est principalement utilisé comme agent antinéoplasique en raison de sa capacité à inhiber la synthèse de l'ADN, conduisant à la mort cellulaire. La gemcitabine a montré une activité antitumorale significative dans une large gamme de carcinomes murins et humains à croissance lente .

Applications De Recherche Scientifique

Gemcitabine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with DNA.

Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.

Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.

Mécanisme D'action

Target of Action

Gemcitabine, a nucleoside analog, primarily targets the DNA synthesis process in cells . It acts on the deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . dCK is responsible for the initial phosphorylation of this compound, a crucial step for its activation . RR, on the other hand, is involved in the formation of deoxyribonucleotides from ribonucleotides, a key process in DNA synthesis .

Mode of Action

This compound, after entering the cell, undergoes phosphorylation by dCK to form this compound monophosphate . This is followed by a series of phosphorylation steps to form the active metabolites, this compound diphosphate (dFdCDP) and this compound triphosphate (dFdCTP) . These active metabolites interfere with DNA synthesis and target RR, arresting tumor growth and promoting apoptosis of malignant cells .

Biochemical Pathways

This compound affects the DNA synthesis pathway. It is incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . dFdCDP, another active form of this compound, depletes a cell’s deoxyribonucleotide (dNTP) pools via inhibition of RR . This leads to a decrease in the availability of native deoxycytidines (dCTP), promoting dCK activity and inhibiting deoxycytidine deaminase (DCTD) activity .

Pharmacokinetics

This compound is a hydrophilic molecule and requires specialized nucleoside transporter proteins for cellular uptake . After administration and uptake by the cancer cell, this compound undergoes an initial phosphorylation by dCK, followed by a series of phosphorylation steps to be incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . The majority of intracellular this compound is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

This compound’s action results in the inhibition of DNA synthesis, leading to cell death . It kills cells undergoing DNA synthesis and blocks the progression of cells through the G1/S-phase boundary . This compound also enhances the immunogenicity of cancer cells, increasing the exposure of calreticulin and upregulating the expression of NKG2D ligands .

Action Environment

Environmental factors such as the presence of membrane transporters, activating and inactivating enzymes at the tumor level, and the Hedgehog signaling pathway can influence the action, efficacy, and stability of this compound . Genetic polymorphisms affecting CDA, the enzyme responsible for the liver disposition of this compound, could act as a marker for clinical outcome . Additionally, the concentration of native deoxycytidines (dCTP) can influence the activity of dCK and DCTD, thereby affecting the action of this compound .

Safety and Hazards

Orientations Futures

Gemcitabine treatment reshapes the pancreatic tumor microenvironment and sensitizes murine carcinoma to combination immunotherapy . Also, this compound prepared as intravenous admixtures of 0.1 and 10 mg/mL as the hydrochloride salt in 5% dextrose injection and 0.9% sodium chloride injection in PVC bags and as a solution of 38 mg/mL in 0.9% sodium chloride injection packaged in plastic syringes is physically and chemically stable for at least 35 days at 4°C and 23°C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La gemcitabine est synthétisée par un processus en plusieurs étapes à partir de la désoxycytidineLes conditions réactionnelles impliquent généralement l'utilisation d'agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des voies de synthèse similaires mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La gemcitabine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant les atomes de fluor.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme l'ammoniac. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui conservent l'activité antinéoplasique du composé parent. Ces métabolites sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs interactions avec l'ADN.

Biologie : Employé dans des études de culture cellulaire pour étudier ses effets sur la prolifération cellulaire et l'apoptose.

Industrie : Utilisé dans le développement de nouveaux agents chimiothérapeutiques et de systèmes d'administration de médicaments.

Mécanisme d'action

La this compound exerce ses effets en étant phosphorylée à l'intérieur de la cellule pour former le monophosphate de this compound, qui est ensuite converti en diphosphate de this compound et en triphosphate de this compound. Ces métabolites actifs inhibent la synthèse de l'ADN en s'incorporant dans le brin d'ADN et en provoquant la terminaison de la chaîne. De plus, le diphosphate de this compound inhibe la ribonucléotide réductase, réduisant ainsi le pool de désoxynucléotides disponibles pour la synthèse de l'ADN .

Comparaison Avec Des Composés Similaires

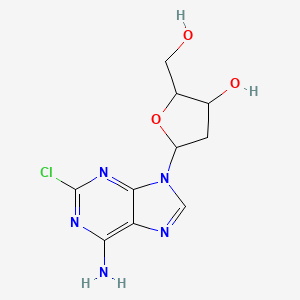

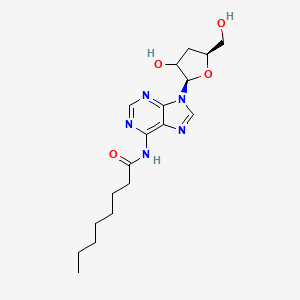

La gemcitabine est souvent comparée à d'autres analogues de nucléosides tels que la cytarabine et la fludarabine. Bien que tous ces composés inhibent la synthèse de l'ADN, la this compound a un spectre d'activité antitumorale plus large et une pharmacologie cellulaire différente. Par exemple, la this compound est plus efficace contre les tumeurs solides que la cytarabine, qui est principalement utilisée pour les malignités hématologiques .

Liste des composés similaires

- Cytarabine

- Fludarabine

- Cladribine

- Décitabine

Les propriétés uniques de la this compound, telles que sa capacité à inhiber la ribonucléotide réductase et son incorporation dans l'ADN, en font un agent chimiothérapeutique précieux avec un large éventail d'applications dans le traitement du cancer .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Gemcitabine involves the conversion of 2'-deoxy-2',2'-difluorocytidine to the active metabolite, Gemcitabine triphosphate. The synthesis pathway involves several steps including protection, deprotection, and coupling reactions.", "Starting Materials": [ "2'-deoxy-2',2'-difluorocytidine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Methanesulfonic acid (MSA)", "Tetrahydrofuran (THF)", "Ethyl chloroformate (ECF)", "Triphosphoric acid", "Sodium hydroxide (NaOH)", "Dimethylformamide (DMF)", "1,3-Dimethyl-2-imidazolidinone (DMI)", "N,N'-Carbonyldiimidazole (CDI)", "Diisopropylethylamine (DIPEA)", "Methyl iodide (MeI)" ], "Reaction": [ "Protection of 2'-deoxy-2',2'-difluorocytidine with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine (TEA) in Tetrahydrofuran (THF)", "Deprotection of the Boc group with Methanesulfonic acid (MSA) in Tetrahydrofuran (THF)", "Coupling of the deprotected intermediate with Triphosphoric acid in the presence of Sodium hydroxide (NaOH) in Dimethylformamide (DMF)", "Coupling of the resulting intermediate with 1,3-Dimethyl-2-imidazolidinone (DMI) and N,N'-Carbonyldiimidazole (CDI) in the presence of Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF)", "Methylation of the resulting intermediate with Methyl iodide (MeI) in Tetrahydrofuran (THF)" ] } | |

Numéro CAS |

103882-84-4 |

Formule moléculaire |

C9H11F2N3O4 |

Poids moléculaire |

263.20 g/mol |

Nom IUPAC |

4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1 |

Clé InChI |

SDUQYLNIPVEERB-WETFRILZSA-N |

SMILES isomérique |

C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |

Pureté |

95% |

Synonymes |

Gemcitabina |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

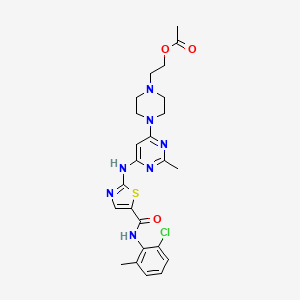

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

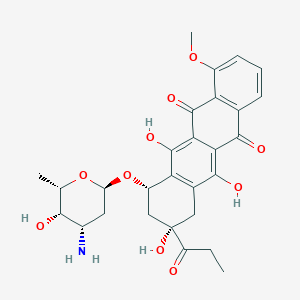

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

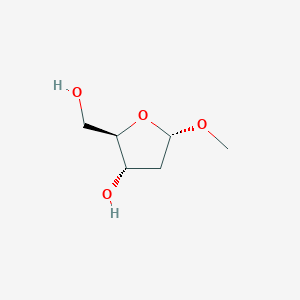

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)